2-acetamido-4-methoxybenzoic acid
Description
2-Acetamido-4-methoxybenzoic acid (chemical formula: C₁₀H₁₁NO₄) is a substituted benzoic acid derivative featuring an acetamido group at the 2-position and a methoxy group at the 4-position. Its structure combines aromatic, amide, and ether functionalities, making it a versatile intermediate in organic synthesis and pharmaceutical research. The compound’s planar geometry, as observed in crystallographic studies, facilitates intermolecular interactions such as hydrogen bonding (O–H⋯O and C–H⋯O), which influence its solubility and solid-state packing . These properties are critical for its applications in drug design, particularly in modulating bioavailability and target binding.
Properties
Molecular Formula |
C10H11NO4 |
|---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
2-acetamido-4-methoxybenzoic acid |
InChI |
InChI=1S/C10H11NO4/c1-6(12)11-9-5-7(15-2)3-4-8(9)10(13)14/h3-5H,1-2H3,(H,11,12)(H,13,14) |
InChI Key |
XVAUPZUXDFQBRK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)OC)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-acetamido-4-methoxybenzoic acid can be achieved through several methods. One common approach involves the acetylation of 4-amino-2-methoxybenzoic acid using acetic anhydride. The reaction typically occurs in the presence of a catalyst such as sulfuric acid, which facilitates the acetylation process. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale acetylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-acetamido-4-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetylamino group to an amino group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like halides or amines can be employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Conversion to 2-amino-4-methoxy-benzoic acid.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
2-acetamido-4-methoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-acetamido-4-methoxybenzoic acid involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with proteins, potentially inhibiting their activity. The methoxy group may also contribute to the compound’s binding affinity and specificity. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-acetamido-4-methoxybenzoic acid with analogous derivatives, focusing on structural features, physicochemical properties, and applications.
Substituent Effects on Solubility and Reactivity
- 2-(2-Ethoxy-2-oxoacetamido)benzoic acid (C₁₁H₁₁NO₅): Structural difference: Replaces the methoxy group with an ethoxy-oxoacetamido moiety. Impact: The ethoxy-oxoacetamido group introduces greater steric hindrance and polarity, reducing solubility in nonpolar solvents compared to this compound. Crystallographic studies reveal stronger hydrogen-bonding networks in the ethoxy derivative, leading to higher melting points (observed in its crystal chains parallel to the [111] direction) .
- Methyl 4-acetamido-2-hydroxybenzoate (C₁₀H₁₁NO₄): Structural difference: Substitutes the methoxy group with a methyl ester and replaces the carboxylic acid with a hydroxyl group. Impact: The ester group enhances lipophilicity, making this derivative more suitable for membrane permeability in drug delivery. However, the absence of a free carboxylic acid reduces its hydrogen-bonding capacity, limiting its use in coordination chemistry .
Comparative Data Table
| Compound Name | Molecular Weight | Key Substituents | Solubility (Water) | Applications |
|---|---|---|---|---|
| This compound | 209.20 g/mol | 2-acetamido, 4-methoxy | Moderate | Drug intermediates, anti-inflammatory agents |
| 2-(2-Ethoxy-2-oxoacetamido)benzoic acid | 237.21 g/mol | 2-ethoxy-oxoacetamido | Low | Crystallography, coordination polymers |
| Methyl 4-acetamido-2-hydroxybenzoate | 209.20 g/mol | 4-acetamido, 2-hydroxy, methyl ester | High (organic solvents) | Lipophilic prodrugs |
| 2-(3-Nitrobenzamido)acetic acid | 224.17 g/mol | 3-nitrobenzamido, acetic acid | Very low | Explosives, dye synthesis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
